molecular formula C18H22N2O5 B11438256 N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide

N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide

Cat. No.: B11438256
M. Wt: 346.4 g/mol
InChI Key: YEEMVDBMVGXPSD-UHFFFAOYSA-N
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Description

N-(3,4,5-Trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide is a synthetic small molecule characterized by a fused cycloheptane-isoxazole core and a 3,4,5-trimethoxyphenyl carboxamide substituent. The cycloheptane-isoxazole scaffold provides structural rigidity, which may enhance binding affinity to biological targets compared to simpler heterocyclic systems.

Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

InChI

InChI=1S/C18H22N2O5/c1-22-14-9-11(10-15(23-2)17(14)24-3)19-18(21)16-12-7-5-4-6-8-13(12)25-20-16/h9-10H,4-8H2,1-3H3,(H,19,21)

InChI Key

YEEMVDBMVGXPSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NOC3=C2CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide typically involves the cycloaddition of appropriate precursors. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Another approach utilizes metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and metal-free synthesis are likely to be favored due to their environmental and economic benefits .

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide. For instance, derivatives containing the isoxazole moiety have shown promising results against various cancer cell lines. In particular:

  • Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. This is evidenced by research indicating significant growth inhibition percentages against several cancer types such as SNB-19 and OVCAR-8 .
  • Case Studies : In a study evaluating the efficacy of related compounds, one derivative demonstrated a percent growth inhibition (PGI) of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells . These findings suggest that the structural characteristics of the compound contribute to its biological activity.

Neuroprotective Effects

Research indicates that compounds similar to this compound may possess neuroprotective properties. These properties are crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

  • Mechanism : The neuroprotective effects are hypothesized to arise from the compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. This modulation can lead to improved cognitive functions and reduced neuronal death .

Comparison with Similar Compounds

Key Compounds:

5-(3-Hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide (Compound 1)

  • Structural Differences : Lacks the cycloheptane ring but retains the isoxazole-carboxamide backbone and trimethoxyphenyl group.
  • Activity : Demonstrated mPTP (mitochondrial permeability transition pore) inhibition in isolated mouse liver mitochondria, comparable to the target compound’s analogs. However, the absence of the cycloheptane moiety may reduce membrane permeability or target engagement .

N-(3,5-Dimethoxyphenyl)-5,6,7,8-Tetrahydro-4H-Cyclohepta[d][1,2]Oxazole-3-Carboxamide

  • Structural Differences : Features a 3,5-dimethoxyphenyl group instead of 3,4,5-trimethoxy.
  • Implications : The reduced methoxy substitution likely diminishes microtubule-disrupting activity, as the 3,4,5-trimethoxy configuration is critical for binding to β-tubulin (observed in combretastatin A-4 derivatives) .

Heterocyclic Variants with Trimethoxyphenyl Groups

Key Compounds:

Combretastatin A-4 (CA-4) and Prodrugs

  • Structural Differences : CA-4 contains a stilbene core (two aromatic rings linked by a double bond) with 3,4,5-trimethoxyphenyl and 4-methoxyphenyl groups.
  • Activity : Potent microtubule polymerization inhibitor (IC₅₀ < 1 nM in many cancer cell lines). Prodrugs (e.g., phosphate salts 1m, 1n) were developed to address poor water solubility, achieving >10 mg/mL solubility while retaining efficacy .
  • Comparison : The target compound’s fused cycloheptane-isoxazole system may offer improved metabolic stability over CA-4’s labile stilbene structure but lacks direct evidence of microtubule-targeting potency.

Benzothiazole Acetamide Derivatives (EP3 348 550A1)

  • Examples :
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
  • N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
    • Structural Differences : Replace the isoxazole-carboxamide with a benzothiazole-acetamide scaffold.
    • Implications : The benzothiazole group may enhance DNA intercalation or kinase inhibition but could reduce selectivity compared to the target compound’s isoxazole core .

Carboxamide-Based Anticancer Agents

Key Compounds:

Imidazole-4-Carboxamide Derivatives Example: 5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide. Activity: Alkylating agents that disrupt DNA synthesis.

Critical Evaluation of Pharmacokinetic Properties

  • Solubility : The target compound’s lipophilic cycloheptane-isoxazole core may limit aqueous solubility, akin to CA-4’s native form. Prodrug strategies (e.g., phosphate esterification) used for CA-4 could be applicable .
  • Metabolic Stability : The fused cycloheptane ring may resist oxidative metabolism better than CA-4’s stilbene or simpler heterocycles.
  • Selectivity: The 3,4,5-trimethoxyphenyl group is associated with β-tubulin binding, but minor structural changes (e.g., 3,5-dimethoxy in ’s analog) drastically reduce activity .

Biological Activity

N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its cytotoxic effects, mechanisms of action, and implications for therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C18H24N2O5
  • Molar Mass : 348.39 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Key findings include:

  • Cytotoxicity : The compound exhibits cytotoxic effects against different cancer cell lines. In particular, studies have shown that it can induce apoptosis in human promyelocytic leukemia cells (HL-60) by modulating the expression of apoptosis-related genes such as Bcl-2 and p21^WAF-1 .
  • Mechanism of Action :
    • Apoptotic Pathways : The compound appears to promote apoptosis through the downregulation of Bcl-2 and upregulation of p21^WAF-1 .
    • Cell Cycle Arrest : It also induces cell cycle arrest in cancer cells, contributing to its anticancer properties .
  • Toxicity Studies : Toxicity assessments in zebrafish embryos indicated that the compound has a moderate safety profile with specific concentrations leading to observable adverse effects .

Case Studies

  • Cytotoxicity in HL-60 Cells :
    • IC50 Values : The IC50 values for various isoxazole derivatives were reported between 86–755 μM. Notably, compounds similar to this compound showed significant cytotoxicity .
    • Gene Expression Analysis : RT-PCR analysis revealed that the compound significantly affects mRNA levels related to apoptosis and cell cycle regulation.
  • Comparative Analysis with Other Compounds :
    • A comparative study highlighted that other isoxazole derivatives had varying levels of cytotoxicity and mechanisms involving apoptosis and cell cycle modulation .

Data Table of Biological Activities

Compound NameIC50 (μM)Mechanism of ActionTarget Cells
Isoxazole 386Apoptosis inductionHL-60
Isoxazole 6755Cell cycle arrestHL-60
N-(3,4,5-trimethoxyphenyl) derivativeVariableModulates Bcl-2 and p21^WAF-1 expressionVarious Cancer Lines

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